4-(2-Naphthalenyl)cyclohexanone
Description
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2 |
InChI Key |
IWMUXSJDSYQUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Substituted Phenols
One prominent approach to synthesize substituted cyclohexanones, including derivatives like 4-(2-naphthalenyl)cyclohexanone, is catalytic hydrogenation of the corresponding substituted phenols. This method involves the hydrogenation of aromatic rings to cyclohexanone structures in the presence of a catalyst under controlled temperature and pressure conditions.
-
- Temperature range: 20°C to 250°C, preferably 60°C to 230°C.
- Hydrogen pressure: Typically around 10 bar.
- Catalysts: Palladium on activated carbon (Pd/C) is commonly used.
- Solvents: Ethers such as diethylene glycol dimethyl ether are preferred for better solubility and reaction efficiency.
- Reaction monitoring: The amount of hydrogen consumed is carefully measured to control the extent of hydrogenation, typically 1.5 to 2.5 mol H₂ per mol phenol.
-
- High selectivity towards cyclohexanone derivatives.
- Avoids complex extraction steps by using suitable solvents.
- Catalyst and solvent can be recovered and reused.
This method can be adapted to phenols substituted with naphthalenyl groups, enabling the preparation of 4-(2-naphthalenyl)cyclohexanone by hydrogenation of 4-(2-naphthalenyl)phenol, although specific literature examples for this exact compound are limited in the sources.
Friedel-Crafts Alkylation of Naphthalene with Cyclohexane Derivatives
Another synthetic route involves Friedel-Crafts alkylation, where naphthalene is alkylated with cyclohexane derivatives bearing leaving groups to introduce the cyclohexanone moiety with naphthalenyl substitution.
-
- Naphthalene reacts with 1,4-dibromocyclohexane under Friedel-Crafts conditions.
- Catalysts such as Lewis acids (e.g., AlCl₃) facilitate electrophilic aromatic substitution.
- The reaction produces cis- and trans-1,4-di(2-naphthyl)cyclohexane isomers, which can be separated by column chromatography.
-
- The isomers are characterized by proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and mass spectrometry (MS).
Additional Synthetic Considerations
-
- Cyclohexanone derivatives can be protected and modified through monoketal formation, which involves reaction with diols to form cyclic ketals.
- Such intermediates facilitate selective functionalization and purification steps.
- Patent literature describes methods for producing substituted cyclohexanone monoketals, which could be relevant for protecting the ketone during multi-step syntheses.
Comparative Data Table of Preparation Methods
Research Outcomes and Analysis
- The catalytic hydrogenation method is well-documented for producing substituted cyclohexanones with high selectivity and reasonable yields. It is industrially favorable due to solvent and catalyst recyclability and relatively mild conditions.
- Friedel-Crafts alkylation provides a strategic route to introduce naphthalenyl groups onto cyclohexane rings, with the possibility of further oxidation to cyclohexanone derivatives. The separation of isomers and structural characterization is crucial for product purity.
- Protection strategies like monoketal formation enable more complex synthetic sequences by stabilizing reactive ketone groups during transformations.
- The combination of these methods allows for flexible synthetic design tailored to the target compound 4-(2-naphthalenyl)cyclohexanone.
Chemical Reactions Analysis
Types of Reactions
4-(2-Naphthalenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of naphthalenyl carboxylic acids and cyclohexanone derivatives.
Reduction: Formation of 4-(2-Naphthalenyl)cyclohexanol.
Substitution: Various substituted naphthalenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Naphthalenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Naphthalenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, focusing on its interactions with enzymes and receptors .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 4-(4-Hydroxyphenyl)cyclohexanone: Contains a polar hydroxyphenyl group, leading to higher solubility in polar solvents (e.g., ethanol) compared to the non-polar naphthalenyl analogue. Its melting point (~100°C) reflects strong intermolecular hydrogen bonding .
- Bis-nitrobenzylidene Cyclohexanones (e.g., 2,6-bis(2-nitrobenzylidene)cyclohexanone): Nitro groups introduce electron-withdrawing effects, reducing electron density on the carbonyl and increasing reactivity toward nucleophilic attack.
- 4-(Dimethylamino)cyclohexanone Hydrochloride: The dimethylamino group enhances basicity and solubility in acidic aqueous media. Protonation at the amino group stabilizes the compound, making it suitable for pharmaceutical applications requiring controlled release .
Reactivity and Catalytic Behavior
- Catalytic Hydrogenation: Pd-based catalysts selectively hydrogenate phenol to cyclohexanone under mild conditions (>99% selectivity) .
- Baeyer-Villiger Oxidation: Cyclohexanone monooxygenase (CHMO) catalyzes the insertion of oxygen into cyclohexanone to form ε-caprolactone. The enzyme’s specificity for deprotonated flavin C4a-peroxide intermediates suggests that electron-donating substituents (e.g., dimethylamino) could enhance substrate binding, while bulky groups (e.g., naphthalenyl) might reduce catalytic efficiency .
Data Tables
Table 1: Physicochemical Properties of Selected Cyclohexanone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Feature |
|---|---|---|---|---|---|
| 4-(2-Naphthalenyl)cyclohexanone | C₁₆H₁₄O | 222.28 | Not Reported | Likely low in water | Bulky aromatic substituent |
| 4-(4-Hydroxyphenyl)cyclohexanone | C₁₃H₁₆O₂ | 204.27 | 99–102 | Ether, ketones | Hydrogen-bonding capacity |
| 4-(Dimethylamino)cyclohexanone·HCl | C₈H₁₅NO·HCl | 193.67 | Not Reported | Water (acidic conditions) | Enhanced basicity |
| 2,6-Bis(2-nitrobenzylidene)cyclohexanone | C₂₀H₁₆N₂O₅ | 364.35 | Not Reported | Organic solvents | Electron-withdrawing nitro groups |
Table 2: Catalytic Performance in Cyclohexanone-Related Reactions
Research Findings and Implications
- Synthetic Challenges: The steric bulk of the naphthalenyl group in 4-(2-naphthalenyl)cyclohexanone may complicate catalytic transformations, necessitating tailored catalysts or reaction conditions .
- Environmental Presence: Analogous compounds like 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone have been detected in environmental matrices, underscoring the need for ecological monitoring of substituted cyclohexanones .
- Safety Considerations: While safety data for 4-(2-naphthalenyl)cyclohexanone are lacking, related compounds (e.g., 4-heptylcyclohexanone) require stringent handling protocols, including PPE and ventilation, due to flammability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
